molecular formula C10H18O B14563252 3-(Prop-2-YN-1-YL)heptan-1-OL CAS No. 61753-71-7

3-(Prop-2-YN-1-YL)heptan-1-OL

Cat. No.: B14563252
CAS No.: 61753-71-7
M. Wt: 154.25 g/mol
InChI Key: QXLXHFWWVZWGRI-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-YL)heptan-1-OL is an organic compound characterized by the presence of an alkyne functional group and a hydroxyl group. This compound is part of the family of propargyl alcohols, which are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-YN-1-YL)heptan-1-OL typically involves the addition of a propargyl group to a heptanol backbone. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further reactions to introduce the heptanol moiety .

Industrial Production Methods: Industrial production of this compound often utilizes the same copper-catalyzed addition method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-YN-1-YL)heptan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes or acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Prop-2-YN-1-YL)heptan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential antifungal properties.

    Medicine: Investigated for its role in drug development, especially in the synthesis of pharmaceuticals.

    Industry: Utilized as a corrosion inhibitor and in the production of polymers

Mechanism of Action

The mechanism of action of 3-(Prop-2-YN-1-YL)heptan-1-OL involves its interaction with various molecular targets. The alkyne group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group also plays a role in hydrogen bonding and solubility, affecting the compound’s bioavailability and reactivity .

Comparison with Similar Compounds

Uniqueness: 3-(Prop-2-YN-1-YL)heptan-1-OL is unique due to its longer carbon chain, which affects its physical properties such as boiling point and solubility. This makes it suitable for specific applications where other propargyl alcohols may not be as effective .

Properties

CAS No.

61753-71-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-prop-2-ynylheptan-1-ol

InChI

InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h2,10-11H,3,5-9H2,1H3

InChI Key

QXLXHFWWVZWGRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCO)CC#C

Origin of Product

United States

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